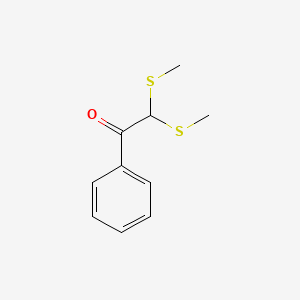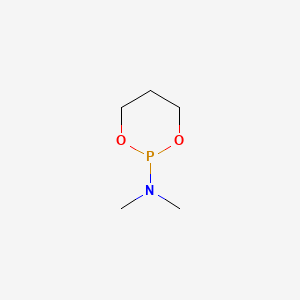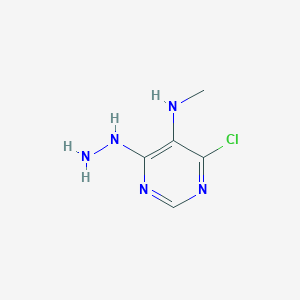
Indium--plutonium (3/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indium-plutonium (3/1) is a compound formed by the combination of indium and plutonium in a 3:1 ratio Indium is a metal known for its low melting point, malleability, and ductility, while plutonium is a radioactive metal with significant applications in nuclear energy
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of indium-plutonium (3/1) involves the reaction of indium and plutonium under controlled conditions. One common method is the direct combination of indium and plutonium metals in a high-temperature furnace. The reaction typically occurs at temperatures above 1000°C to ensure complete mixing and formation of the compound.
Industrial Production Methods: Industrial production of indium-plutonium (3/1) involves the use of advanced metallurgical techniques. The metals are melted together in a vacuum or inert atmosphere to prevent oxidation. The molten mixture is then cooled and solidified to obtain the desired compound. This process ensures high purity and uniformity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Indium-plutonium (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reduction reactions can be carried out using hydrogen or other reducing agents.
Substitution: Substitution reactions involve the replacement of one element in the compound with another, typically using halogens or other reactive species.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce indium oxide and plutonium oxide, while reduction may yield pure indium and plutonium metals.
Aplicaciones Científicas De Investigación
Indium-plutonium (3/1) has several scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Medicine: Investigated for use in targeted cancer therapies due to the radioactive nature of plutonium.
Industry: Utilized in the development of advanced materials and nuclear energy applications.
Mecanismo De Acción
The mechanism of action of indium-plutonium (3/1) involves the interaction of its constituent elements with molecular targets. Plutonium’s radioactive properties enable it to emit radiation, which can be harnessed for various applications. Indium, on the other hand, can form stable complexes with other molecules, enhancing the compound’s overall functionality.
Molecular Targets and Pathways:
Radiation Emission: Plutonium emits alpha particles, which can be used for targeted radiation therapy.
Complex Formation: Indium forms complexes with biological molecules, aiding in the delivery of therapeutic agents.
Comparación Con Compuestos Similares
Indium-plutonium (3/1) can be compared with other similar compounds, such as:
Indium-Gallium (3/1): Similar in terms of indium content but lacks the radioactive properties of plutonium.
Plutonium-Uranium (3/1): Both are radioactive, but uranium has different nuclear properties compared to indium.
Indium-Tin (3/1): Used in electronics, but does not have the same applications in nuclear energy as indium-plutonium (3/1).
Uniqueness: The unique combination of indium and plutonium in a 3:1 ratio provides a compound with both the chemical versatility of indium and the radioactive properties of plutonium, making it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
12141-97-8 |
|---|---|
Fórmula molecular |
In3Pu |
Peso molecular |
588.52 g/mol |
InChI |
InChI=1S/3In.Pu |
Clave InChI |
ITYMUDQEGHISFG-UHFFFAOYSA-N |
SMILES canónico |
[In].[In].[In].[Pu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-(4-Methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14719724.png)

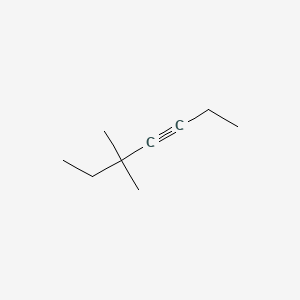
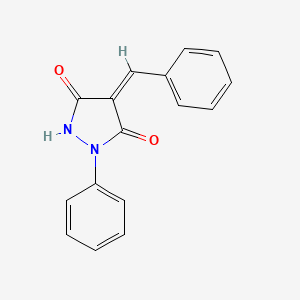
![3-[(2-methyl-6-oxo-6,7-dihydro-3H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B14719759.png)

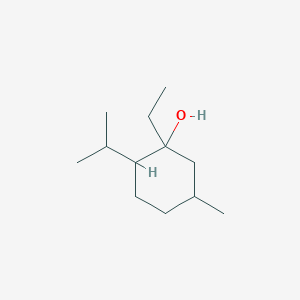
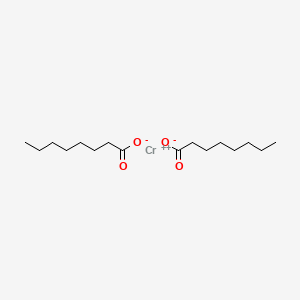

![[1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl] 2-hydroxy-2,2-diphenylacetate](/img/structure/B14719795.png)
![1-[(Z)-(2-nitrophenyl)methylideneamino]-3-[(E)-(2-nitrophenyl)methylideneamino]thiourea](/img/structure/B14719800.png)
